molecular formula C6H9BN2O2 B13031925 (5-Amino-4-methylpyridin-3-yl)boronic acid

(5-Amino-4-methylpyridin-3-yl)boronic acid

Cat. No.: B13031925
M. Wt: 151.96 g/mol
InChI Key: XVVVCLLSZLLRRI-UHFFFAOYSA-N
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Description

Contextualization within the Field of Pyridylboronic Acids and Derivatives

Pyridylboronic acids are a class of organoboron compounds that incorporate a pyridine (B92270) ring. They are recognized as indispensable reagents in modern organic chemistry. audreyli.com Their utility primarily stems from their participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which forges carbon-carbon bonds with exceptional efficiency and functional group tolerance. researchgate.netlibretexts.org The nitrogen atom in the pyridine ring not only influences the electronic properties of the boronic acid but also offers a site for potential coordination or further functionalization, making pyridylboronic acids distinct from their purely carbocyclic arylboronic acid counterparts. The stability of many pyridylboronic acids, often existing as crystalline solids, further enhances their practicality in synthetic applications. audreyli.com

Significance of Amino-Substituted Pyridylboronic Acid Architectures in Chemical Synthesis

The introduction of an amino group onto the pyridylboronic acid scaffold significantly expands its chemical utility. Amino groups can act as directing groups in subsequent reactions, modulate the electronic nature and reactivity of the pyridine ring, and serve as a handle for further derivatization, for instance, through acylation or alkylation. chembuyersguide.comscholaris.ca In the context of medicinal chemistry, the amino moiety can participate in crucial hydrogen bonding interactions with biological targets. mdpi.com The synthesis of amino-substituted boronic acids often requires careful strategy to protect the reactive amino group during the borylation step. researchgate.netnih.gov The presence of both a Lewis basic amino group and a Lewis acidic boronic acid group within the same molecule can also lead to interesting bifunctional catalytic properties. chembuyersguide.com

Overview of Current Research Trajectories Pertaining to (5-Amino-4-methylpyridin-3-yl)boronic Acid

While direct and extensive research on (5-Amino-4-methylpyridin-3-yl)boronic acid is still nascent, current research trajectories can be inferred from studies on structurally similar compounds. The primary area of application is expected to be in the synthesis of complex heterocyclic molecules, particularly biaryl and heteroarylpyridines, via Suzuki-Miyaura cross-coupling reactions. audreyli.combeilstein-journals.org The specific substitution pattern of (5-Amino-4-methylpyridin-3-yl)boronic acid makes it a valuable building block for creating highly substituted pyridine derivatives that are often found in pharmaceuticals and agrochemicals.

In materials science, the incorporation of this compound into polymers or covalent organic frameworks (COFs) is a promising avenue. mdpi.comrsc.org The amino group can be used for post-synthetic modification, while the pyridine and boronic acid moieties can contribute to the electronic and porous properties of the resulting materials. mdpi.comnih.gov There is also potential for its use in the development of sensors, where the boronic acid can act as a receptor for diols, and the pyridine unit can be part of a signaling system. nih.gov Computational studies on related pyridylboronic acids are helping to predict the reactivity and electronic properties of such molecules, guiding their future applications. researchgate.netelsevierpure.commdpi.combiorxiv.org

Interactive Data Tables

Plausible Synthesis of (5-Amino-4-methylpyridin-3-yl)boronic acid

A likely synthetic route to (5-Amino-4-methylpyridin-3-yl)boronic acid would involve the borylation of a suitable precursor, such as 3-amino-5-bromo-4-methylpyridine. This approach is analogous to established methods for preparing other pyridylboronic acids.

StepReactantReagentsProductDescription
13-Amino-5-bromo-4-methylpyridine1. n-Butyllithium (n-BuLi) 2. Triisopropyl borate (B1201080) (B(O-iPr)₃) 3. Acidic workup (e.g., HCl)(5-Amino-4-methylpyridin-3-yl)boronic acidThis common method for boronic acid synthesis involves a lithium-halogen exchange followed by trapping the resulting organolithium species with a borate ester and subsequent hydrolysis. nih.govgoogle.com

Physicochemical Properties of Related Compounds

Direct experimental data for (5-Amino-4-methylpyridin-3-yl)boronic acid is not widely available. The table below presents data for its likely precursor, 3-Amino-4-methylpyridine (B17607), to provide some context.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)pKa (Conjugate Acid)
3-Amino-4-methylpyridine3430-27-1C₆H₈N₂108.14102-1072546.83 ± 0.18
4-Methylpyridine108-89-4C₆H₇N93.132.41455.98

Data sourced from chemicalbook.comsigmaaldrich.comnih.govwikipedia.org

Properties

Molecular Formula

C6H9BN2O2

Molecular Weight

151.96 g/mol

IUPAC Name

(5-amino-4-methylpyridin-3-yl)boronic acid

InChI

InChI=1S/C6H9BN2O2/c1-4-5(7(10)11)2-9-3-6(4)8/h2-3,10-11H,8H2,1H3

InChI Key

XVVVCLLSZLLRRI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=CC(=C1C)N)(O)O

Origin of Product

United States

Iii. Advanced Chemical Reactivity and Mechanistic Investigations of 5 Amino 4 Methylpyridin 3 Yl Boronic Acid

Cross-Coupling Reactions

(5-Amino-4-methylpyridin-3-yl)boronic acid is a valuable building block in organic synthesis, primarily utilized in carbon-carbon bond-forming reactions. Its utility is most pronounced in palladium-catalyzed processes, although the principles of its reactivity extend to other transition metal-catalyzed systems.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: Substrate Scope and Efficiency

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of biaryl structures by coupling an organoboron compound with an organohalide. wikipedia.orglibretexts.org For pyridylboronic acids, including the title compound, the reaction is highly effective but presents unique challenges. The Lewis basic nitrogen atom in the pyridine (B92270) ring can coordinate to the palladium catalyst, potentially inhibiting the catalytic cycle. researchgate.net Therefore, reaction conditions, including the choice of ligand, base, and solvent, are critical for achieving high efficiency. usc.edu.auresearchgate.net

Halogenated aromatics and heteroaromatics, even those bearing sensitive functional groups like primary amines, are generally suitable substrates for Suzuki coupling with pyridylboronic acids without the need for protecting groups. acs.orgacs.org The reaction typically proceeds by coupling the boronic acid with aryl or heteroaryl halides (I, Br, Cl) or triflates (OTf). wikipedia.org The reactivity of the halide partner generally follows the order I > OTf > Br >> Cl. wikipedia.org

While specific substrate scope studies for (5-Amino-4-methylpyridin-3-yl)boronic acid are not extensively documented in the reviewed literature, the expected reactivity can be inferred from studies on similar aminopyridyl boronic acids. acs.orgacs.orgresearchgate.net The reaction is anticipated to proceed with a wide range of aryl and heteroaryl halides.

Table 1: Representative Palladium-Catalyzed Suzuki-Miyaura Coupling of Pyridylboronic Acids with Various Aryl Halides

EntryPyridylboronic AcidCoupling PartnerCatalyst/LigandBaseSolventYield (%)
12-Methoxy-5-pyridylboronic acid2-Amino-5-bromopyrazinePd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O95
23-Pyridylboronic acid3-BromoquinolinePd(dppf)Cl₂K₃PO₄Dioxane91
3Phenylboronic acid3-Chloro-2-aminopyridine (as acetamide)Pd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O85
45-Indole boronic acid3-ChloroindazolePd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O78 nih.gov
5Phenylboronic acid4-Chloroanisole(L1)PdCl₂K₂CO₃Dioxane98 usc.edu.auresearchgate.net

This table presents representative data for similar pyridylboronic acids to illustrate typical reaction conditions and yields, as specific data for (5-Amino-4-methylpyridin-3-yl)boronic acid was not available in the searched sources. researchgate.netacs.orgnih.govorgsyn.org

Non-Palladium Catalyzed Cross-Coupling Methodologies Utilizing Boronic Acids

While palladium remains the most common catalyst for Suzuki-Miyaura reactions, research has expanded to include other transition metals to broaden the scope and overcome some limitations of palladium-based systems. Methodologies using rhodium (Rh), iron (Fe), cobalt (Co), platinum (Pt), and gold (Au) have been developed for cross-coupling reactions involving boronic acids. rsc.org

Rhodium-catalyzed asymmetric synthesis, for instance, has been explored for the coupling of pyridine-derived boronic acids. researchgate.net In these systems, the Lewis basicity of the pyridine nitrogen can interfere with the catalytic cycle, a challenge that is sometimes mitigated by electron-withdrawing groups on the pyridine ring. researchgate.net Non-palladium catalysts may offer different selectivity and functional group tolerance, providing alternative synthetic routes. However, specific applications of these non-palladium methodologies utilizing (5-Amino-4-methylpyridin-3-yl)boronic acid are not detailed in the available literature.

Mechanistic Insights into Transmetalation and Catalytic Cycles in Boronic Acid Couplings

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (R¹-X) to form a Pd(II) intermediate.

Transmetalation: The organic group (R²) is transferred from the boronic acid (R²-B(OH)₂) to the Pd(II) center, displacing the halide. This is a critical and often rate-limiting step.

Reductive Elimination: The two organic groups (R¹ and R²) are eliminated from the palladium center, forming the new C-C bond of the product (R¹-R²) and regenerating the Pd(0) catalyst.

The mechanism of the transmetalation step has been a subject of significant investigation. rsc.orgnih.gov Two main pathways are generally proposed:

The Boronate Pathway (Path A): The base reacts with the boronic acid to form a more nucleophilic "ate" complex, [R-B(OH)₃]⁻. This boronate then reacts with the arylpalladium(II) halide complex. nih.gov

The Oxo-Palladium Pathway (Path B): The base (often a hydroxide (B78521) in aqueous media) first coordinates to the palladium center to form an arylpalladium(II) hydroxo complex. This complex then reacts with the neutral boronic acid. nih.gov

Studies suggest that for reactions conducted with weak bases in aqueous solvent mixtures, the pathway involving an arylpalladium hydroxo complex reacting with the neutral boronic acid is kinetically favored and predominates. nih.gov The presence of the amino group and the pyridine nitrogen in (5-Amino-4-methylpyridin-3-yl)boronic acid can influence the pKa of the boronic acid and its propensity to form the boronate, as well as potentially coordinate with the metal center, thereby affecting the operative mechanism. researchgate.net

Boronate Ester Formation and Transformations

Boronic acids readily undergo reversible esterification with diols and polyols to form cyclic boronate esters. This reactivity is a cornerstone of their application in sensing, biomaterial science, and as protecting groups in organic synthesis. nih.govnih.gov

Reactivity with Diols and Polyols for Esterification

(5-Amino-4-methylpyridin-3-yl)boronic acid is expected to react with 1,2- and 1,3-diols, such as pinacol (B44631), diethanolamine (B148213), or various saccharides, to form five- or six-membered cyclic boronate esters. researchgate.net The reaction is an equilibrium process, which can typically be driven to completion by removing the water formed during the reaction. A common method involves stirring the boronic acid and the diol (e.g., pinacol) with a dehydrating agent like magnesium sulfate. orgsyn.org

The formation of these esters is crucial for several reasons. The resulting boronate esters, such as the pinacol ester, are often more stable, less polar, and more soluble in organic solvents than the parent boronic acids. orgsyn.orgescholarship.org This facilitates their purification by chromatography and their use in subsequent reactions under anhydrous conditions.

Utility of Boronate Esters as Versatile Synthetic Intermediates

Boronate esters derived from (5-Amino-4-methylpyridin-3-yl)boronic acid serve as valuable and versatile intermediates in multi-step syntheses.

Protection and Purification: The conversion to a boronate ester, such as the pinacol or diethanolamine ester, effectively protects the boronic acid group. vt.edu This allows other chemical manipulations to be performed on the molecule without affecting the boronic acid moiety. The ester can later be hydrolyzed back to the boronic acid under mild acidic conditions. nih.gov

Modified Reactivity in Cross-Coupling: Boronate esters are competent coupling partners in Suzuki-Miyaura reactions and are often preferred due to their stability and solubility. acs.orgmdpi.com For example, 2-aminopyridine-5-boronic acid pinacol ester is a commercially available reagent used in synthesis. nih.gov The use of the ester form can sometimes lead to higher yields and cleaner reactions compared to the corresponding boronic acid.

Access to Other Functionalities: The boronate ester group itself can be transformed into other functional groups, although this is less common for aryl boronic esters compared to alkyl boronic esters. The primary utility for aromatic systems lies in its role as a stable, protected precursor for cross-coupling reactions. nih.gov

Table 2: Common Boronate Esters and Their Synthetic Utility

Boronate Ester TypeDiol ReagentTypical Formation ConditionsKey Features and Uses
Pinacol Ester PinacolBoronic acid, Pinacol, MgSO₄, Et₂O, rt orgsyn.orgStable, crystalline solids; soluble in organic solvents; widely used in Suzuki-Miyaura coupling. orgsyn.org
Diethanolamine (DEA) Ester DiethanolamineTransesterification with boronic ester or direct condensation.Forms a stable bicyclic structure; useful for protection and purification; deprotection under mild hydrolytic conditions. nih.govvt.edu
MIDA Ester N-Methyliminodiacetic acidReaction with boronic acid.Exceptionally stable, allowing for a wide range of transformations on other parts of the molecule; deprotected under mild basic conditions.

Other Selective Transformations of the Boronic Acid Group

While the Suzuki-Miyaura coupling is the most prominent reaction of organoboronic acids, the boronic acid moiety itself is susceptible to other valuable and sometimes undesired transformations. Understanding these reactions is critical for optimizing synthetic routes and preventing byproduct formation.

Protodeboronation is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, representing a significant competing side reaction in many applications, particularly metal-catalyzed cross-couplings. wikipedia.org The propensity for this reaction is highly dependent on the structure of the organoboron compound and the reaction conditions. wikipedia.org

For heteroaromatic boronic acids, the position of the boronic acid group on the ring is a critical determinant of stability. Extensive studies on pyridylboronic acids have shown that those with the boronic acid at the 3- or 4-position are significantly more stable and less prone to protodeboronation than their 2-pyridyl counterparts. nih.gov For instance, 3- and 4-pyridyl boronic acids exhibit remarkable stability, with half-lives greater than one week even at elevated temperatures (70 °C) and high pH. nih.gov In contrast, 2-pyridyl boronic acids can undergo rapid protodeboronation, a phenomenon attributed to the formation of a reactive zwitterionic intermediate under neutral pH conditions. wikipedia.orgnih.gov

Given that (5-Amino-4-methylpyridin-3-yl)boronic acid is a 3-pyridyl derivative, it is expected to possess inherent stability against protodeboronation. The electron-donating nature of the amino and methyl groups on the pyridine ring may slightly modulate this stability, but the fundamental resistance to protodeboronation associated with the 3-pyridyl scaffold remains the dominant factor.

Despite this inherent stability, harsh reaction conditions can still promote protodeboronation. Several strategies have been developed to suppress this undesired pathway:

Use of Boronic Esters: Converting the boronic acid to a boronate ester, such as a pinacol ester, can enhance stability. nih.gov The bulky ester group can sterically shield the boron center from reagents that initiate the protodeboronation cascade. researchgate.net

Slow-Release Strategies: Employing boronic acid surrogates like N-methyliminodiacetic acid (MIDA) boronates or organotrifluoroborates allows for the slow release of the free boronic acid into the reaction mixture. wikipedia.org This maintains a low concentration of the active boronic acid, favoring the desired cross-coupling reaction over the competing protodeboronation. ed.ac.uk

Catalyst and Condition Optimization: The development of highly active catalyst systems that promote rapid cross-coupling turnover can outpace the rate of protodeboronation. wikipedia.org This ensures the boronic acid is consumed in the productive pathway before it can decompose.

Strategy for SuppressionMechanism of ActionReference
Conversion to Boronate EstersSteric protection of the boron center, increased stability. nih.govresearchgate.net
Slow-Release Surrogates (MIDA)Maintains a low concentration of free boronic acid, favoring coupling over decomposition. wikipedia.orged.ac.uk
Highly Active CatalystsIncreases the rate of the desired reaction to outcompete protodeboronation. wikipedia.org

The carbon-boron bond can be selectively oxidized to a carbon-oxygen bond, providing a valuable method for the synthesis of phenols and their heterocyclic analogues (hydroxypyridines). This transformation is a key step in many synthetic sequences where direct hydroxylation of the aromatic ring is challenging.

For (5-Amino-4-methylpyridin-3-yl)boronic acid, controlled oxidation would yield 5-amino-3-hydroxy-4-methylpyridine, a highly functionalized pyridine derivative. Various reagents and conditions have been developed for this transformation, many of which operate under mild, metal-free conditions.

Common methods for the oxidative hydroxylation of aryl and heteroaryl boronic acids include:

N-Oxides: Reagents such as pyridine-N-oxide can efficiently transform aryl and heteroaryl boronic acids into the corresponding phenols, often rapidly at room temperature. nih.gov

Hydrogen Peroxide: Aqueous hydrogen peroxide is a green and effective oxidant for this conversion. The reaction can be performed without a catalyst and often completes in a very short time. nih.gov

Oxygen: Aerobic oxidation, sometimes promoted by a catalyst, can also achieve the desired hydroxylation.

The general mechanism for these oxidations involves the formation of a boronate intermediate, followed by rearrangement to transfer an oxygen atom from the oxidant to the boron-bound carbon, and subsequent hydrolysis to release the hydroxylated product. The stability of boronic acids can be a factor; for instance, diminishing electron density on the boron atom has been shown to enhance oxidative stability. nih.gov

OxidantTypical ConditionsKey FeaturesReference
N-OxidesAmbient temperature, open flaskBroad functional group compatibility, rapid reaction nih.gov
Hydrogen Peroxide (H₂O₂)Room temperature, catalyst-freeGreen oxidant, short reaction times nih.gov

Reactivity Modulations Governed by the Pyridine Nitrogen and Amino Group

The lone pair of electrons on the pyridine nitrogen atom makes it a Lewis basic site, capable of participating in a variety of non-covalent and coordinate interactions. springernature.com This feature allows pyridylboronic acids to act as versatile building blocks in supramolecular chemistry and as ligands in coordination chemistry. acs.orgmdpi.com

The pyridine nitrogen can coordinate to a wide range of transition metals, including Co(II), Mn(II), and Ni(II). acs.org In such complexes, the boronic acid moiety may or may not directly interact with the metal center, sometimes participating in second-sphere coordination networks through hydrogen bonding. acs.org This dual functionality—a covalent coupling handle (boronic acid) and a dative bonding site (pyridine nitrogen)—enables the construction of complex multimetallic assemblies. nih.govnih.gov For example, boronic acid-substituted polypyridyl complexes of ruthenium and iridium have been used in sequential coupling reactions to build well-defined, luminescent heterometallic structures. nih.gov

Furthermore, the pyridine nitrogen can engage in strong hydrogen bonding. In the solid state, protonated pyridine-boronic acid dimers have been observed, where hydrogen bonds overcome the expected coulombic repulsion between the two cationic fragments. nih.gov The stability of these charged dimers is rationalized by a combination of solvent effects and favorable exchange terms. nih.gov

For (5-Amino-4-methylpyridin-3-yl)boronic acid, the basicity of the pyridine nitrogen is enhanced by the electron-donating effects of the adjacent amino and methyl groups, making it a stronger Lewis base and potentially a more effective ligand for metal complexation compared to unsubstituted 3-pyridylboronic acid.

The amino group at the 5-position is a strong electron-donating group, which significantly influences the electronic landscape of the pyridine ring. This has several important consequences for the molecule's reactivity.

The amino group increases the electron density of the aromatic system through resonance, making the ring more susceptible to electrophilic attack (though electrophilic substitution on pyridine is generally difficult). Conversely, this increased electron density can affect the reactivity of the boronic acid. Electron-donating groups on the aryl ring generally increase the pKa of the boronic acid, meaning it is a weaker Lewis acid. aablocks.com

This electronic modulation impacts several reaction types:

Cross-Coupling Reactions: The electron-rich nature of the pyridine ring can influence the rates of oxidative addition and reductive elimination in palladium-catalyzed coupling cycles.

Chan-Lam Coupling: In copper-catalyzed C-N coupling reactions, the primary amino group of (5-Amino-4-methylpyridin-3-yl)boronic acid could itself act as a nucleophile, potentially leading to oligomerization under certain conditions. However, the reaction can be controlled to couple the boronic acid with other amines. researchgate.netorganic-chemistry.orgnih.gov

Lewis Acidity: The electron-donating amino group raises the energy of the LUMO associated with the boronic acid's vacant p-orbital, decreasing its Lewis acidity and affecting its ability to bind with diols or other Lewis bases. aablocks.com

The amino group can also act as a directing group or a point of further functionalization. It can be acylated, alkylated, or used as a handle to attach other molecular fragments, adding another layer of synthetic versatility. The interplay between the directing effects of the amino group and the boronic acid function allows for complex, regioselective substitution patterns. nih.gov

Catalyst-Free Reaction Systems Involving Boronic Acids and Derivatives

While transition-metal catalysis is dominant in boronic acid chemistry, there is growing interest in developing catalyst-free transformations to improve sustainability and reduce costs and metal contamination. nih.gov Boronic acids can participate in several types of reactions without the need for a transition metal catalyst. researchgate.net

One of the most prominent examples is the Petasis borono-Mannich (PBM) reaction . This is a multicomponent reaction where an arylboronic acid, an amine, and an aldehyde combine to form a substituted amine. researchgate.net The reaction is believed to proceed through the formation of a boron "ate" complex, which then transfers the aryl group to an iminium ion formed in situ. Given its structure, (5-Amino-4-methylpyridin-3-yl)boronic acid is a potential substrate for this type of reaction, allowing for the direct installation of the 5-amino-4-methylpyridin-3-yl moiety onto a new scaffold.

Other catalyst-free transformations include:

Amination: Direct amination of boronic acids to form primary anilines can be achieved using reagents like hydroxylamine-O-sulfonic acid (HSA) under basic aqueous conditions. nih.govacs.org This provides a metal-free alternative to Buchwald-Hartwig or Chan-Lam aminations.

Hydroxylation and Halogenation: As mentioned in section 3.3.2, oxidation to phenols can be catalyst-free. Similarly, ipso-halogenation of the C-B bond can be achieved using various halogen sources without a metal catalyst. nih.gov

Reductive Couplings: Reactions between boronic acids and N-sulfonylhydrazones or diazo compounds can proceed without a metal catalyst to form new C-C bonds. researchgate.net

These transition-metal-free reactions highlight the inherent reactivity of the C-B bond and offer milder, often more atom-economical, synthetic routes. The specific electronic properties of (5-Amino-4-methylpyridin-3-yl)boronic acid, conferred by its amino and methyl substituents, would influence its efficacy in these systems. For instance, the electron-rich nature of the pyridine ring is often beneficial in electrophilic amination protocols. nih.govacs.org

Iv. Derivatization and Complex Molecular Architecture Construction Utilizing 5 Amino 4 Methylpyridin 3 Yl Boronic Acid

Synthesis of Functionalized Pyridine (B92270) Derivatives

The inherent reactivity of the boronic acid and amino groups on the (5-Amino-4-methylpyridin-3-yl)boronic acid scaffold allows for a variety of functionalization reactions, leading to a diverse range of substituted pyridine derivatives. These derivatives are often precursors to more complex molecular targets.

One key transformation is the conversion of the boronic acid group. For instance, a closely related analogue, 4-methylpyridine-3-boronic acid, can be converted to 3-amino-4-methylpyridine (B17607). google.com This type of transformation highlights the utility of the boronic acid group as a synthetic handle that can be replaced with other functional groups. In a patented process, 4-methylpyridine-3-boronic acid is treated with an inorganic amide as an ammonia (B1221849) source in the presence of a metal oxide catalyst to yield 3-amino-4-methylpyridine. google.com This method provides a direct route to aminated pyridine derivatives, overcoming the limitations of longer, lower-yielding traditional synthetic routes. google.com

The amino group on the pyridine ring is also a prime site for functionalization. Standard reactions such as N-acylation can be employed to introduce a variety of substituents. For example, 3-amino-4-methylpyridine can undergo N-acylation with acid anhydrides or acid chlorides to produce N-acyl-4-methylpyridin-3-amine derivatives. dntb.gov.ua Such reactions are fundamental in modifying the electronic properties and steric environment of the pyridine ring, thereby influencing its biological activity and further reactivity. The resulting acylated amines can then be subjected to further transformations, such as quaternization of the pyridine nitrogen. dntb.gov.ua

The synthesis of more complex derivatives often involves multi-step sequences. For example, the development of cytochrome P450 (CYP) 1B1 inhibitors has utilized pyridine-3-boronic acid in Suzuki coupling reactions with steroidal iodides to create pyridinyl estradiols. nih.gov This demonstrates how the boronic acid functionality can be used to link the pyridine core to other complex molecular fragments.

Starting Material Reagents and Conditions Product Yield Reference
4-picoline-3-boric acidVolatile salt, Red copper oxide, water, room temp.3-amino-4-methylpyridine86% google.com
4-picoline-3-boric acidAmmonium acetate, cobalt oxide, methanol (B129727)/water, room temp.3-amino-4-methylpyridine88% google.com
3-Amino-4-methyl pyridineAcetic anhydride, 25-30°C, then workup with methanol and ammoniaN-(4-methylpyridin-3-yl)-acetamideNot specified dntb.gov.ua
Estronyl iodidePyridine-3-boronic acid, Pd(dppf)Cl2, K3PO4, MW irradiation3-(17,17-ethylenedioxy-estra-1,3,5(10)-trien-3-yl)pyridineNot specified nih.gov

Construction of Biaryl and Heterobiaryl Systems

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for constructing biaryl and heterobiaryl frameworks. libretexts.org (5-Amino-4-methylpyridin-3-yl)boronic acid is an ideal substrate for such reactions, where the boronic acid group facilitates palladium-catalyzed coupling with various aryl and heteroaryl halides or triflates. libretexts.orgorganic-chemistry.org

The general mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation of the organoborane to the Pd(II) complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The presence of a base is crucial for the activation of the boronic acid, enhancing the polarization of the organic ligand and facilitating the transmetalation step. organic-chemistry.org

The coupling of nitrogen-rich heterocycles like substituted pyridines can present challenges, such as the potential for the nitrogen lone pair to coordinate to the palladium catalyst and inhibit the reaction. nih.gov However, the development of specialized ligands and precatalysts, such as those incorporating SPhos and XPhos, has enabled the efficient coupling of these challenging substrates under milder conditions. nih.gov These advanced catalytic systems can achieve high yields even with substrates bearing unprotected nitrogen functionalities. nih.gov For instance, the coupling of unprotected halo-indazoles with arylboronic acids has been successfully demonstrated using such systems. nih.gov

The versatility of the Suzuki-Miyaura reaction allows for the coupling of (5-Amino-4-methylpyridin-3-yl)boronic acid with a wide range of partners, including other heterocyclic systems, to create complex heterobiaryl structures. These structures are prevalent in medicinal chemistry and materials science.

Aryl Halide Boronic Acid/Ester Catalyst System Conditions Product Type Yield Reference
Unprotected 3-chloroindazolePhenylboronic acidSPhos or XPhos based precatalystK3PO4, dioxane/H2O, 100°C3-Phenyl-1H-indazoleup to 84% nih.gov
Chloroindoles/azaindolesVarious boronic acidsXPhos based precatalystK3PO4, dioxane/H2O, 60°CArylated indoles/azaindoles91-99% nih.gov
Aryl/Vinyl HalidesArylboronic acidsPd2(dba)3/P(t-Bu)3Room TemperatureBiaryls/StyrenesNot specified organic-chemistry.org
Aryl/Vinyl TriflatesArylboronic acidsPd(OAc)2/PCy3Not specifiedBiaryls/StyrenesNot specified organic-chemistry.org

Incorporation into Fused Heterocyclic Architectures

The functional groups of (5-Amino-4-methylpyridin-3-yl)boronic acid and its derivatives serve as strategic handles for the construction of fused heterocyclic systems. The amino group, in particular, is a key nucleophile for intramolecular cyclization reactions to form new rings fused to the pyridine core.

A common strategy involves the initial functionalization of the amino group or a neighboring position, followed by a cyclization step. For example, 5-aminopyrazole derivatives, which are structurally analogous to aminopyridines, are widely used to construct fused pyrazole (B372694) systems like pyrazolo[3,4-b]pyridines. nih.gov These syntheses often involve the condensation of the 5-aminopyrazole with bifunctional electrophiles, leading to cyclization and the formation of the fused bicyclic system. nih.gov The polyfunctional nature of 5-aminopyrazoles, with nucleophilic sites at 1-NH, 5-NH2, and 4-CH, allows for diverse cyclization pathways. nih.gov

Similarly, derivatives of (5-Amino-4-methylpyridin-3-yl)boronic acid can be envisioned as precursors to fused systems such as imidazo[4,5-c]pyridines or pyrido[2,3-d]pyrimidines. The synthesis of imidazo[4,5-b]pyridine derivatives, for example, can be achieved through the condensation of 2,3-diaminopyridine (B105623) with various reagents. google.com By analogy, a derivative of (5-Amino-4-methylpyridin-3-yl)boronic acid could be elaborated to introduce a second amino group or another reactive functionality ortho to the existing amino group, setting the stage for an intramolecular cyclization to form a fused imidazole (B134444) or pyrimidine (B1678525) ring.

The use of natural heteroaromatic amino acids like histidine in the synthesis of fused heterocycles provides a conceptual blueprint for these transformations. mdpi.com Histidine, with its imidazole ring and amino acid side chain, is a precursor to the tetrahydro-imidazo[4,5-c]pyridine core through reactions like the Pictet-Spengler reaction. mdpi.com This highlights how amino-functionalized heterocycles can be cyclized to form complex, often biologically active, fused architectures.

Starting Heterocycle Reaction Partner/Conditions Fused Product Significance Reference
5-Aminopyrazoles1,3-Dialdehyde indolenine derivatives, acid-catalyzed cyclo-condensationIndoleninyl pyrazolo[3,4-b]pyridine derivativesSynthesis of novel cytotoxic agents nih.gov
5-Aminopyrazole-4-carboxylic acidAcetic anhydride, then p-phenylenediamine5-(4-aminophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-oneConstruction of pyrazolo[3,4-d]pyrimidines nih.gov
2,3-DiaminopyridineBenzaldehyde, I2, EtOH, reflux6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridinePrecursor for further N-alkylation to create diverse derivatives google.com
HistidineAldehydes, acidic or basic conditionsTetrahydro-imidazo[4,5-c]pyridine coreFormation of natural product-like scaffolds mdpi.com

Regioselectivity and Stereoselectivity in Derivatization Processes

The substitution pattern of (5-Amino-4-methylpyridin-3-yl)boronic acid inherently directs the regioselectivity of its derivatization reactions. The electronic effects of the amino and methyl groups, along with the steric hindrance they impose, influence the reactivity of the pyridine ring and the boronic acid moiety.

In electrophilic aromatic substitution reactions, the amino group is a strong activating, ortho-, para-director, while the methyl group is a weaker activating, ortho-, para-director. The interplay of these groups, along with the deactivating effect of the pyridine nitrogen, will dictate the position of incoming electrophiles.

In nucleophilic reactions, the positions ortho and para to the pyridine nitrogen are activated. The regioselectivity of reactions involving external nucleophiles will be governed by a combination of these electronic factors and the steric bulk of the existing substituents. For example, in the synthesis of vic-diamines from chiral β-amino alcohols bearing a pyridyl moiety, the regioselectivity of ring-opening reactions of intermediate aziridines is a critical factor. mdpi.com The position of nucleophilic attack can be influenced by the substitution on the pyridine ring and the reaction conditions. mdpi.com

Stereoselectivity becomes a key consideration when chiral centers are introduced or when the derivatization process creates new stereocenters. For instance, in the Suzuki-Miyaura coupling of alkylboronic esters, the reaction can proceed with a high degree of stereoretention, meaning the stereochemistry of the starting alkylborane is preserved in the final product. nih.gov This is crucial when constructing molecules with defined three-dimensional structures. The stereoconvergent synthesis of chiral organoboronates via Suzuki reactions has also been reported, highlighting the advanced stereochemical control achievable in these processes. organic-chemistry.org

The derivatization of (5-Amino-4-methylpyridin-3-yl)boronic acid can also involve reactions on substituents, where regioselectivity is equally important. For example, the Mannich reaction on 4H-1,2,4-triazole-3-thiols proceeds regioselectively, with aminomethylation occurring at a specific nitrogen atom of the triazole ring. nih.gov This principle of regiocontrol is broadly applicable to the selective functionalization of complex heterocyclic systems derived from (5-Amino-4-methylpyridin-3-yl)boronic acid.

V. Computational and Theoretical Studies on 5 Amino 4 Methylpyridin 3 Yl Boronic Acid and Analogs

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organic molecules, including pyridine (B92270) and boronic acid derivatives. nih.govelectrochemsci.org DFT methods offer a favorable balance between computational cost and accuracy, making them well-suited for a wide range of applications. nih.gov

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and the characterization of transition states. This is particularly valuable for understanding reactions involving boronic acids, such as the widely used Suzuki-Miyaura cross-coupling reaction. mdpi.com

Computational studies on reactions involving boronic acids can model the elementary steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. mdpi.com For a molecule like (5-Amino-4-methylpyridin-3-yl)boronic acid, DFT could be used to investigate how the amino and methyl substituents on the pyridine ring influence the energetics of these steps. For instance, DFT modeling of the Suzuki-Miyaura reaction of 4,5-dibromo-2-methylpyridazin-3(2H)-one with ferrocene boronates revealed the intricate pathways of sequential coupling and hydrodebromination processes. mdpi.com Such studies calculate the relative energetics and activation barriers for different pathways, providing a mechanistic rationale for observed product distributions. mdpi.com The formation of boranorbornadiene and borepin from the reaction of boroles with alkynes has also been investigated using DFT, showing that these products are kinetically favored and can interconvert. nih.gov

In the context of (5-Amino-4-methylpyridin-3-yl)boronic acid, DFT could elucidate the transition state structures for its participation in various organic transformations. The geometry and energy of these transition states are critical for determining reaction rates and selectivity. Computational analyses of boronic acid transition state inhibitors (BATSIs) have been used to understand their binding to enzymes, revealing favorable hydrogen bonding networks that contribute to their inhibitory activity. researchgate.netnih.gov

Table 1: Representative Activation Barriers (ΔE#) for Modeled Reaction Steps of Analogs

Reaction Step Reactant Analogs Catalyst Model Solvent Model Activation Barrier (kcal/mol)
Oxidative Addition 4,5-dibromopyridazinone Pd(PPh₃)₂ DMF-H₂O Data not specified
Transmetalation Aryl-Pd(II)-Br + Arylboronic acid Pd(PPh₃)₂ DMF-H₂O Data not specified
Reductive Elimination Diaryl-Pd(II) Pd(PPh₃)₂ DMF-H₂O Data not specified

Note: This table is illustrative of the types of data generated from DFT studies on reaction mechanisms of related compounds. Specific values for (5-Amino-4-methylpyridin-3-yl)boronic acid would require dedicated computational investigation.

The electronic properties of a molecule are fundamental to its reactivity. DFT calculations provide access to a range of electronic descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and charge distributions. informaticsjournals.co.inepstem.net

For (5-Amino-4-methylpyridin-3-yl)boronic acid, the electron-donating amino and methyl groups are expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the boronic acid group can act as a Lewis acid and an electron-withdrawing group, influencing the LUMO energy. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. informaticsjournals.co.in A smaller energy gap generally implies higher reactivity. epstem.net

DFT studies on pyridine dicarboxylic acids have shown that the distribution of HOMO and LUMO densities can indicate favorable sites for interaction with other species. electrochemsci.org For instance, a widely distributed LUMO electron density around the pyridine ring and substituent groups suggests favorable interactions with electron-rich species. electrochemsci.org Natural Bond Orbital (NBO) analysis can further reveal donor-acceptor interactions within the molecule, providing insights into intramolecular charge transfer and stabilization energies. informaticsjournals.co.in

Table 2: Calculated Electronic Properties of Analogous Pyridine Derivatives

Compound Analog Method/Basis Set HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV) Dipole Moment (Debye)
2,3-Pyridine dicarboxylic acid B3LYP/6-311G(d,p) -7.91 -2.71 5.20 5.29
2,5-Pyridine dicarboxylic acid B3LYP/6-311G(d,p) -7.86 -2.62 5.24 3.20
2-Methoxy phenylboronic acid B3LYP/6-31+G(d,p) Not specified Not specified Not specified Not specified

Data sourced from studies on analogous compounds to illustrate typical calculated values. electrochemsci.orginformaticsjournals.co.in

The three-dimensional structure and conformational flexibility of a molecule are crucial for its biological activity and reactivity. nih.gov Computational methods, particularly DFT, are widely used to perform conformational analysis by mapping the potential energy surface as a function of rotatable bonds. epstem.net

For (5-Amino-4-methylpyridin-3-yl)boronic acid, key torsions would include the rotation around the C-B bond and the orientation of the hydroxyl groups of the boronic acid moiety. The planarity between the pyridine ring and the C-B(OH)₂ group is a significant factor. DFT calculations can determine the relative energies of different conformers and the energy barriers to their interconversion. epstem.net Studies on (3-Carbamoylphenyl)boronic acid have used DFT to scan the potential energy surface by varying dihedral angles, identifying the most stable conformations. epstem.net

The energetics of boronic acid structures are also influenced by intermolecular interactions, particularly hydrogen bonding. In the solid state, boronic acids often form hydrogen-bonded dimers or polymers. Computational studies on n-butylboronic acid have combined experimental data with Car-Parrinello molecular dynamics and DFT calculations to investigate these hydrogen bonding networks and their influence on the molecule's properties. nih.gov Such analyses would be applicable to understanding the solid-state structure and behavior of (5-Amino-4-methylpyridin-3-yl)boronic acid.

Quantum Mechanical (QM) Investigations into Reactivity Profiles

Quantum mechanical methods, including DFT, are employed to predict the reactivity of molecules through the calculation of various reactivity descriptors. researchgate.net These descriptors are derived from the electronic structure and provide a quantitative measure of a molecule's propensity to participate in different types of chemical reactions.

For (5-Amino-4-methylpyridin-3-yl)boronic acid, these descriptors can help to understand its behavior as a nucleophile or electrophile. Key quantum chemical reactivity descriptors include:

Chemical Hardness (η) and Softness (σ) : These relate to the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. researchgate.net

Electronegativity (χ) : This measures the power of an atom or group to attract electrons. researchgate.net

Electrophilicity Index (ω) : This quantifies the global electrophilic nature of a molecule.

Fukui Functions (f(r)) : These indicate the most likely sites for nucleophilic, electrophilic, or radical attack within a molecule. researchgate.net

Studies on substituted pyridine ligands have used these descriptors to describe their interaction with Lewis acids, predicting that electron-releasing substituents increase the electron density on the ring nitrogen atom, making it a harder nucleophile. researchgate.net The pKa values of boronic acids, which are crucial for their reactivity, are also influenced by substituents and can be computationally predicted. mdpi.comnih.gov The pH-rate profiles of protodeboronation for various heteroaromatic boronic acids have been analyzed, revealing complex dependencies on the speciation of the boronic acid at different pH values. ljmu.ac.uk

Prediction of Chemical Behavior and Rational Design of Derivatives

Computational studies are a cornerstone of rational drug design and the development of new molecules with tailored properties. nih.govopenmedicinalchemistryjournal.com By predicting the chemical behavior of a lead compound like (5-Amino-4-methylpyridin-3-yl)boronic acid, derivatives can be designed with enhanced activity, selectivity, or improved physicochemical properties.

The process often involves building a quantitative structure-activity relationship (QSAR) model or using structure-based design if a biological target is known. For example, computational design has been used to develop β-amido boronic acids as inhibitors of the SARS-CoV-2 main protease (Mpro). nih.govmdpi.com This involves virtual screening of compound libraries, docking simulations to predict binding modes and affinities, and calculation of binding free energies. nih.gov

Based on the computed electronic properties and reactivity profile of (5-Amino-4-methylpyridin-3-yl)boronic acid, modifications can be proposed to tune its characteristics. For instance, adding electron-withdrawing groups to the pyridine ring would be expected to lower the pKa of the boronic acid and alter its reactivity in cross-coupling reactions. nih.govnih.gov This rational design approach, guided by computational predictions, can significantly accelerate the discovery of novel compounds for various applications, from medicinal chemistry to materials science. nih.govacs.org

Spectroscopic Property Simulations and Correlations

Computational methods are highly effective in simulating various types of molecular spectra, including vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. nih.govnih.gov These simulations are invaluable for interpreting experimental data, assigning spectral features, and confirming molecular structures.

For (5-Amino-4-methylpyridin-3-yl)boronic acid, DFT calculations can predict its vibrational frequencies. The calculated spectrum can then be compared with experimental IR and Raman spectra. This comparison, often aided by scaling factors to account for systematic errors in the calculations, allows for a detailed assignment of vibrational modes to specific molecular motions. nih.gov Such studies have been performed on various pyridine derivatives and boronic acids, providing a basis for understanding the characteristic vibrational signatures of these functional groups. nih.govresearchgate.net

Similarly, NMR chemical shifts (¹H, ¹³C, ¹¹B) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov The predicted chemical shifts can be correlated with experimental spectra to aid in signal assignment and structural elucidation. The influence of solvent on spectroscopic properties can also be modeled using continuum salvation models, leading to more accurate predictions. nih.gov DFT simulations of pyridine adsorbed on surfaces have been successfully compared with spectroscopic measurements like NEXAFS, XPS, and HREELS to determine the adsorption geometry. aps.org

Table 3: List of Compounds Mentioned

Compound Name
(5-Amino-4-methylpyridin-3-yl)boronic acid
4,5-Dibromo-2-methylpyridazin-3(2H)-one
n-Butylboronic acid
(3-Carbamoylphenyl)boronic acid
2,3-Pyridine dicarboxylic acid
2,5-Pyridine dicarboxylic acid
2-Methoxy phenylboronic acid
NVP-2
(5-chloro-2-fluoropyridin-4-yl)boronic acid
2-chloro-5-fluoro-4-iodopyridine
(4-fluoro-2-methoxyphenyl)boronic acid
2-phenylpyridine
2-phenylpyrrole
4-(Pyridin-2-yl)aminocarbonylphenylboronic acid
2,3,4,6-tetrafluorophenylboronic acid
4-fluorophenylboronic acid
7-fluorobenzoxaborole
ortho-nitrophenyl boronic acid

Viii. Supramolecular Chemistry and Crystal Engineering of 5 Amino 4 Methylpyridin 3 Yl Boronic Acid

Hydrogen Bonding Interactions and Network Formation

The molecular structure of (5-Amino-4-methylpyridin-3-yl)boronic acid features multiple sites for hydrogen bonding: the boronic acid group [-B(OH)₂] acts as a hydrogen bond donor, while the amino group (-NH₂) can act as both a donor and an acceptor. The pyridine (B92270) ring's nitrogen atom is a potent hydrogen bond acceptor.

This combination of functional groups allows for a variety of predictable hydrogen-bonding motifs, known as supramolecular synthons. The boronic acid group commonly forms self-complementary dimers through O-H···O interactions, creating a robust R²₂(8) ring motif. This dimerization is a well-documented feature in the crystal structures of many phenylboronic acids.

Furthermore, strong interactions are expected between the boronic acid's hydroxyl groups and the pyridine nitrogen (O-H···N), as well as between the amino group and the boronic acid's oxygen atoms (N-H···O). These interactions can link molecules into chains, sheets, or more complex three-dimensional networks. Studies on cocrystals of 2-aminopyrimidine with boric acid have demonstrated the formation of extensive 2D and 3D networks built upon precisely these types of N-H···O and O-H···N hydrogen bonds mdpi.comresearchgate.net. The interplay between these different synthons would dictate the final crystal packing and network topology.

Table 1: Potential Hydrogen Bond Interactions in (5-Amino-4-methylpyridin-3-yl)boronic Acid

Donor Acceptor Type of Interaction Potential Synthon
Boronic Acid (-OH) Boronic Acid (-OH) O-H···O Homodimer (R²₂(8))
Boronic Acid (-OH) Pyridine (-N=) O-H···N Heterosynthon
Amino (-NH) Boronic Acid (-OH) N-H···O Heterosynthon
Amino (-NH) Pyridine (-N=) N-H···N Heterosynthon

Self-Assembly Mechanisms and Controlled Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. Boronic acids are recognized as versatile building blocks for creating organized architectures due to the reversible nature of boronate ester formation and their hydrogen bonding capabilities researchgate.net.

For (5-Amino-4-methylpyridin-3-yl)boronic acid, self-assembly would be primarily driven by the hydrogen bonding interactions described above. The formation of the stable boronic acid dimer could lead to one-dimensional chains or tapes. The additional amino and pyridine sites provide opportunities for cross-linking these primary structures into higher-order architectures like 2D sheets or 3D frameworks. The specific outcome of the self-assembly process is highly dependent on factors such as solvent choice, temperature, and concentration, which can influence which hydrogen bonds are preferentially formed. While specific studies on this molecule are lacking, research on other pyridine-based boronic acids shows their propensity to form predictable supramolecular assemblies i-scholar.inacs.orgnih.gov.

Co-crystallization Studies and Crystal Packing Analysis

Co-crystallization is a powerful technique in crystal engineering to modify the physicochemical properties of solids by combining two or more different molecules in a single crystal lattice. Given its array of hydrogen bonding sites, (5-Amino-4-methylpyridin-3-yl)boronic acid is an ideal candidate for co-crystallization studies.

Potential co-formers could include molecules with complementary functional groups, such as:

Carboxylic acids: These can form strong O-H···N or O-H···O hydrogen bonds with the pyridine and boronic acid groups.

Other pyridines: Bipyridines could be used as linkers to form extended networks.

Amides: These can engage in N-H···O and N-H···N hydrogen bonds.

Influence of the Boronic Acid and Amino Moieties on Supramolecular Synthons

The specific combination of a boronic acid and an amino group on a pyridine scaffold creates a unique chemical environment that governs the formation of supramolecular synthons.

The Boronic Acid Moiety: This group is a strong hydrogen bond donor and is known to form highly stable, self-complementary dimers. This R²₂(8) synthon often acts as a primary structure-directing motif in the solid state of boronic acids. Its presence provides a robust anchor point for building larger assemblies.

The Amino Moiety: As a hydrogen bond donor, the -NH₂ group can form crucial cross-links between the primary structures established by the boronic acid dimers. Its ability to also accept hydrogen bonds (though weaker) adds another layer of complexity. Furthermore, the amino group's basicity can influence proton transfer. In the presence of a strongly acidic co-former, the amino group or the pyridine nitrogen could become protonated, leading to the formation of a salt or an ionic co-crystal, where charge-assisted hydrogen bonds would dominate the crystal packing nih.gov.

The interplay between these two functional groups is synergistic. The boronic acid provides a strong, predictable motif for forming initial molecular assemblies, while the amino and pyridine groups offer versatile, directional linkages to extend these assemblies into higher dimensions. Experimental studies would be required to determine the precise hierarchy of these interactions and the resulting supramolecular structures for (5-Amino-4-methylpyridin-3-yl)boronic acid.

Ix. Advanced Analytical Methodologies for Research on 5 Amino 4 Methylpyridin 3 Yl Boronic Acid

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the cornerstone for verifying the identity and structure of (5-Amino-4-methylpyridin-3-yl)boronic acid. A combination of Nuclear Magnetic Resonance (NMR), mass spectrometry, and vibrational spectroscopy provides a complete picture of the molecule's connectivity and functional groups.

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of (5-Amino-4-methylpyridin-3-yl)boronic acid in solution.

¹H and ¹³C NMR: Standard one-dimensional ¹H and ¹³C NMR spectra provide initial information about the chemical environment of the hydrogen and carbon atoms. The aromatic region of the ¹H NMR spectrum is expected to show distinct signals for the two protons on the pyridine (B92270) ring. The methyl group would appear as a singlet in the aliphatic region, and the amino (NH₂) and boronic acid (OH) protons would appear as broad singlets that are exchangeable with deuterium (B1214612) oxide (D₂O). The ¹³C NMR spectrum would show six distinct carbon signals corresponding to the five carbons of the pyridine ring and the one methyl carbon.

Boron-11 (¹¹B) NMR: This specialized NMR technique is essential for directly observing the boron atom. For tricoordinate boronic acids, the ¹¹B NMR chemical shift typically appears in a characteristic downfield region, often between +28 and +33 ppm relative to the standard BF₃·OEt₂. sdsu.edunih.gov The exact chemical shift provides insight into the electronic environment of the boron atom. The signal is often broad due to the quadrupolar nature of the boron nucleus. northwestern.edursc.org

2D NMR Spectroscopy: Two-dimensional NMR experiments are critical for unambiguously assigning all signals and confirming the connectivity of the atoms. slideshare.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals which protons are spin-coupled to each other. It would show correlations between the two aromatic protons on the pyridine ring, confirming their adjacent positions. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each proton signal to its corresponding carbon atom on the pyridine ring and the methyl group.

Table 1: Predicted NMR Data for (5-Amino-4-methylpyridin-3-yl)boronic Acid

Technique Nucleus Predicted Chemical Shift (ppm) Key Information Provided
¹H NMR Aromatic CH δ 7.0 - 8.5 Confirms pyridine ring protons
Methyl CH₃ δ 2.0 - 2.5 Confirms methyl group presence
Amino NH₂ δ 4.0 - 6.0 (broad) Identifies amino group protons
Boronic Acid OH δ 5.0 - 7.0 (broad) Identifies acidic boronic acid protons
¹³C NMR Aromatic C δ 110 - 160 Shows distinct signals for all ring carbons
Methyl C δ 15 - 25 Confirms methyl carbon
¹¹B NMR Boron-11 δ +28 - +33 Direct evidence of the boronic acid group sdsu.edunih.gov
2D NMR ¹H, ¹³C, ¹¹B N/A Confirms atomic connectivity and final structure slideshare.net

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of (5-Amino-4-methylpyridin-3-yl)boronic acid and monitoring its formation during synthesis.

Molecular Ion Peak: HRMS provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺ in positive ion mode), typically with an accuracy of less than 5 ppm. This allows for the unambiguous determination of the elemental formula (C₆H₉BN₂O₂), distinguishing it from other potential isomers or byproducts.

Fragmentation Analysis: The fragmentation pattern observed in the MS/MS spectrum offers further structural confirmation. Key fragmentation pathways for (5-Amino-4-methylpyridin-3-yl)boronic acid would likely include:

Loss of water (H₂O) from the boronic acid group.

Loss of the entire boronic acid moiety, B(OH)₂, leaving the aminomethylpyridine cation.

Cleavage adjacent to the amine group (alpha-cleavage), a common fragmentation for amines. libretexts.org

Fragmentation of the pyridine ring itself. researchgate.netresearchgate.net

Parallel Reaction Monitoring (PRM), a targeted HRMS technique, can be employed for quantitative studies and to selectively monitor the formation of the product in complex reaction mixtures with high specificity and sensitivity. tsijournals.comresearchgate.net

Table 2: Expected HRMS Fragmentation Data for (5-Amino-4-methylpyridin-3-yl)boronic Acid

Adduct Calculated m/z Fragment Description
[M+H]⁺ 153.0775 C₆H₁₀BN₂O₂⁺ Protonated molecular ion
[M+H-H₂O]⁺ 135.0670 C₆H₈BN₂O⁺ Loss of one water molecule
[M+H-B(OH)₂]⁺ 108.0844 C₆H₉N₂⁺ Loss of the boronic acid group

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in the molecule by probing their characteristic vibrational modes.

Amino Group (NH₂): The N-H stretching vibrations are expected to appear in the IR spectrum as two bands in the region of 3300-3500 cm⁻¹ (asymmetric and symmetric stretching). tsijournals.com The NH₂ scissoring (bending) vibration typically appears around 1600-1650 cm⁻¹. tsijournals.com

Pyridine Ring: Characteristic ring stretching vibrations (C=C and C=N) occur in the 1400-1600 cm⁻¹ region. C-H stretching vibrations for the aromatic protons are found just above 3000 cm⁻¹. tsijournals.com

Methyl Group (CH₃): C-H stretching vibrations for the methyl group are expected in the 2850-3000 cm⁻¹ range.

Boronic Acid Group (B(OH)₂): A broad O-H stretching band is expected between 3200-3600 cm⁻¹, which may overlap with the N-H stretching bands. The B-O stretching vibration is typically found in the 1300-1400 cm⁻¹ region.

Analysis of the spectra, often aided by computational predictions (DFT calculations), allows for a detailed assignment of each vibrational mode. tsijournals.com

Table 3: Characteristic Vibrational Frequencies for (5-Amino-4-methylpyridin-3-yl)boronic Acid

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
B-O-H O-H Stretch (broad) 3200 - 3600 IR
N-H N-H Stretch 3300 - 3500 IR, Raman
Aromatic C-H C-H Stretch 3000 - 3100 IR, Raman
Aliphatic C-H C-H Stretch 2850 - 3000 IR, Raman
N-H NH₂ Scissoring 1600 - 1650 IR
Pyridine Ring C=C, C=N Stretch 1400 - 1600 IR, Raman
B-O B-O Stretch 1300 - 1400 IR

X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of (5-Amino-4-methylpyridin-3-yl)boronic acid in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsional angles. Furthermore, it reveals the details of intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. For this molecule, extensive hydrogen bonding is expected, involving the amino group (as a donor), the pyridine nitrogen (as an acceptor), and the two hydroxyl groups of the boronic acid (as both donors and acceptors). acs.orgwiley-vch.de This analysis can reveal the formation of dimers or extended polymeric networks in the crystal lattice, which is a common feature for boronic acids. wiley-vch.de

Chromatographic Methods for Purity Assessment and Reaction Progress Monitoring

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of (5-Amino-4-methylpyridin-3-yl)boronic acid and for monitoring the progress of its synthesis. A significant challenge in the analysis of boronic acids is their susceptibility to hydrolysis (cleavage of the C-B bond) or the hydrolysis of corresponding boronate esters under typical reversed-phase HPLC conditions. researchgate.netingentaconnect.com

To address these challenges, specific analytical methods must be developed:

Stationary Phase Selection: Using columns with low silanol (B1196071) activity, such as the Waters XTerra MS C18, can significantly minimize on-column hydrolysis. researchgate.netingentaconnect.com

Mobile Phase Optimization: The rate of hydrolysis can be influenced by the mobile phase pH. Often, avoiding acidic modifiers like formic or trifluoroacetic acid and using unbuffered or neutral mobile phases can improve the stability of the analyte on the column. researchgate.netnih.gov

Diluent Choice: The sample should be dissolved in an aprotic solvent like acetonitrile (B52724) (ACN) or tetrahydrofuran (B95107) (THF) rather than aqueous or protic solvents (like methanol) to prevent pre-analysis degradation. ingentaconnect.com

By optimizing these parameters, a robust HPLC method can be developed to accurately quantify the purity of (5-Amino-4-methylpyridin-3-yl)boronic acid and separate it from starting materials, intermediates, and degradation products.

Advanced Electrochemical and Photophysical Characterization for Functional Studies

To explore the potential of (5-Amino-4-methylpyridin-3-yl)boronic acid in functional materials or as a probe, its electronic and photophysical properties must be characterized.

Electrochemical Characterization: Cyclic voltammetry (CV) can be used to investigate the redox behavior of the molecule. This technique can determine the oxidation and reduction potentials, providing insight into the stability of the compound and the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The aminopyridine core is electrochemically active and its properties would be modulated by the methyl and boronic acid substituents.

Photophysical Characterization: UV-Visible absorption and fluorescence spectroscopy are used to study how the molecule interacts with light.

UV-Vis Spectroscopy: An absorption spectrum will reveal the wavelengths of light the compound absorbs, corresponding to electronic transitions (e.g., π-π* transitions) within the conjugated pyridine system.

Fluorescence Spectroscopy: Many aminopyridine derivatives are known to be fluorescent. nih.gov An emission spectrum will show the wavelength of light emitted after excitation. Key parameters such as the fluorescence quantum yield (a measure of emission efficiency) and lifetime can be determined. These properties are critical for applications in sensing, imaging, and optoelectronics.

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